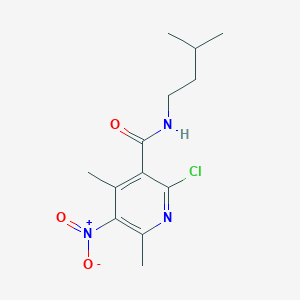

2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

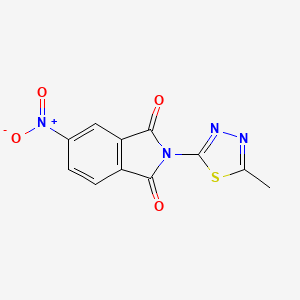

The synthesis of related acetamide compounds typically involves specific chemical reactions tailored to introduce the desired functional groups into the acetamide structure. While specific synthesis details for 2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide are not directly available, similar compounds have been synthesized through various organic synthesis methods, focusing on the precise formation of the acetamide linkage and the introduction of chloro substituents at specific positions on the aromatic rings (Saravanan et al., 2016).

Molecular Structure Analysis

The molecular structure of acetamides, including 2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide, is often characterized by intermolecular interactions such as hydrogen bonding, which significantly influence their crystal packing and stability. The orientation of chlorophenyl and chloropyridinyl rings relative to the acetamide group can affect the overall molecular conformation and its physical and chemical properties (B. Narayana et al., 2016).

Chemical Reactions and Properties

The reactivity of chloro-substituted acetamides, including our compound of interest, often involves nucleophilic substitution reactions where the chloro group acts as a leaving group. This reactivity is essential in further chemical modifications and the synthesis of more complex derivatives. The presence of the acetamide group also contributes to the compound's reactivity, especially in condensation and hydrolysis reactions (Gowda et al., 2007).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. These properties are influenced by the molecular structure, particularly by the types and arrangements of functional groups within the molecule. The detailed physical properties of 2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide are not provided, but similar compounds exhibit distinct physical behaviors based on their molecular arrangements and intermolecular interactions (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties of acetamides like 2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide are significantly influenced by the electron-withdrawing effects of the chloro groups and the electron-donating properties of the acetamide group. These effects can influence the acidity of hydrogen atoms, the reactivity of the carbonyl group, and the overall chemical stability and reactivity of the molecule. Analysis of related compounds provides insights into how these functional groups interact and affect the compound's reactivity and interactions with other molecules (Pailloux et al., 2007).

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-3-1-9(2-4-10)7-13(18)17-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQOZMXCOROFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349982 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202720 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)acetamide | |

CAS RN |

6233-31-4 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5529599.png)

![N-({(2S,4S)-4-fluoro-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5529604.png)

![3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5529609.png)

![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529621.png)

![7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B5529627.png)

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5529666.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B5529713.png)